molecular formula C22H18N2O3 B11979557 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 302910-47-0

4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11979557
CAS No.: 302910-47-0
M. Wt: 358.4 g/mol
InChI Key: QXIBLGITPDYGBG-HZHRSRAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate typically involves the reaction of 4-methylbenzoyl chloride with carbohydrazide, followed by esterification with benzoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives.

Scientific Research Applications

4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazonoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzoate ester group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Methylbenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

302910-47-0

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H18N2O3/c1-16-7-11-18(12-8-16)21(25)24-23-15-17-9-13-20(14-10-17)27-22(26)19-5-3-2-4-6-19/h2-15H,1H3,(H,24,25)/b23-15+

InChI Key

QXIBLGITPDYGBG-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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